molecular formula C₇H₁₄O₇ B1146329 D-Mannoheptose CAS No. 7634-39-1

D-Mannoheptose

Cat. No. B1146329
CAS RN: 7634-39-1
M. Wt: 210.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ADP-D-beta-D-heptose in Escherichia coli requires three proteins, GmhA (sedoheptulose 7-phosphate isomerase), HldE (bifunctional D-beta-D-heptose 7-phosphate kinase/D-beta-D-heptose 1-phosphate adenylyltransferase), and GmhB (D,D-heptose 1,7-bisphosphate phosphatase), as well as ATP and the ketose phosphate precursor sedoheptulose 7-phosphate .


Molecular Structure Analysis

D-Mannoheptose has a molecular formula of C7H14O7 . It has an average mass of 210.182 Da and a Monoisotopic mass of 210.073959 Da .


Physical And Chemical Properties Analysis

D-Mannoheptose has a density of 1.6±0.1 g/cm3, a boiling point of 592.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.8 mmHg at 25°C . It has an enthalpy of vaporization of 101.4±6.0 kJ/mol and a flash point of 325.9±26.6 °C . The index of refraction is 1.596 and the molar refractivity is 43.7±0.3 cm3 .

Scientific Research Applications

Innate Immune Agonists

D-Mannoheptose derivatives, specifically d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate, have been identified as innate immune agonists . They trigger inflammation and have the potential to act as immune modulators in various therapeutic contexts .

Inflammation Induction

These compounds can induce canonical TIFA-dependent inflammation in human embryonic kidney cells (HEK 293T) and colonic epithelial cells (HCT 116) . This expands the spectrum of metabolites from the Gram-negative ADP–heptose biosynthesis pathway that can function as innate immune agonists .

Synthesis of Heptose Analogs

D-Mannoheptose is used in the chemical synthesis of heptose analogs . These analogs are tested for their ability to activate NF-κB in human cells .

Microbial-Associated Molecular Pattern

A phosphorylated heptose metabolite, generated as an intermediate in the biosynthesis of the LPS carbohydrate heptose, has been recognized as a novel microbial-associated molecular pattern (MAMP) with immunostimulatory potential .

Stereoselective Synthesis

D-Mannoheptose is used in the stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannose . This synthetic approach is notable for the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position .

Biosynthetic Enzymes Characterization

D-Mannoheptose is involved in the characterization of the biosynthetic enzymes of ADP-d,d-manno-heptose and the epimerase that converts it to ADP-l,d-manno-heptose . This research is particularly relevant to the study of Vibrio cholerae and Vibrio parahaemolyticus .

Mechanism of Action

Target of Action

D-Mannoheptose primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the first step of the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate .

Mode of Action

D-Mannoheptose acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . As a result, the breakdown of glucose is inhibited .

Biochemical Pathways

D-Mannoheptose affects the glycolysis pathway by inhibiting the first step of this process . It also plays a role in the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria . The biosynthetic enzymes of ADP-d,d-manno-heptose and the epimerase that converts it to ADP-l,d-manno-heptose have been characterized in various bacterial strains .

Pharmacokinetics

It’s known that d-mannoheptose is a non-structural carbohydrate found in avocados , suggesting it can be absorbed through dietary intake.

Result of Action

The inhibition of glucose breakdown by D-Mannoheptose can lead to altered energy balance in organisms . In addition, D-Mannoheptulose, a sugar alcohol form of D-Mannoheptose, has been reported to inhibit insulin secretion from the pancreas . This inhibition occurs because when D-Mannoheptulose is present, glycolysis is inhibited, leading to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .

Action Environment

The action of D-Mannoheptose can be influenced by various environmental factors. For instance, the presence of microbes can modulate the host response and the action of D-Mannoheptose . Furthermore, endocrine-disrupting chemicals (EDCs) in the environment may have a sex-differential influence on the outcome of immune responses, potentially affecting the action of D-Mannoheptose .

Safety and Hazards

D-Mannoheptose should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name

(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-VHQZISHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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